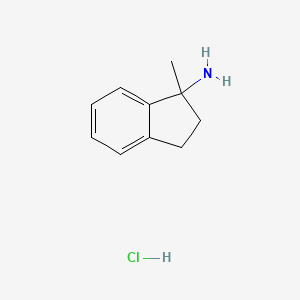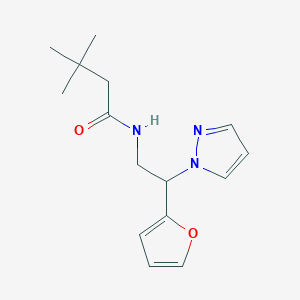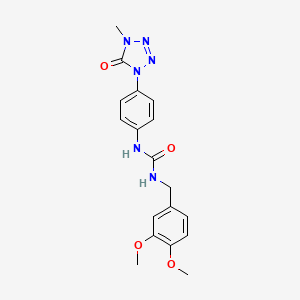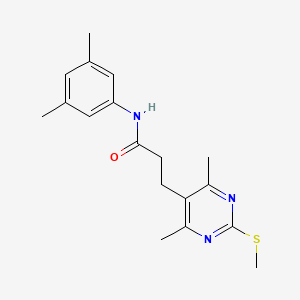
1-methyl-2,3-dihydro-1H-inden-1-amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-methyl-2,3-dihydro-1H-inden-1-amine hydrochloride is an organic compound . It is a derivative of indane , a colorless liquid hydrocarbon that is a petrochemical and a bicyclic compound .
Physical And Chemical Properties Analysis
1-methyl-2,3-dihydro-1H-inden-1-amine hydrochloride is a solid substance . It has a molecular weight of 147.22 . The compound is stored at room temperature and is in liquid form .Applications De Recherche Scientifique
Metabolism and Drug Testing : A study by Manier et al. (2019) explored the in vitro and in vivo metabolism of related compounds, including N-methyl-2,3-dihydro-1H-inden-2-amine, highlighting its relevance in drug testing. The study found unique metabolic pathways and emphasized the importance of including both parent compounds and their metabolites in urine screening procedures for drug testing (Manier et al., 2019).
Antineoplastic Agents : Research by Pettit et al. (2003) involved the synthesis of various compounds, including derivatives of 1-methyl-2,3-dihydro-1H-inden-1-amine, for their potential as antineoplastic agents. They identified compounds with significant activity against a range of cancer cell lines, suggesting potential applications in cancer treatment (Pettit et al., 2003).
Antimicrobial and Cytotoxic Activity : A study by Noolvi et al. (2014) examined novel derivatives of 1H-benzimidazole, which includes 1-methyl-2,3-dihydro-1H-inden-1-amine structures, for antimicrobial and cytotoxic properties. Certain compounds demonstrated good antibacterial and cytotoxic activities, indicating potential in developing new therapeutic agents (Noolvi et al., 2014).
Corrosion Inhibition : Research by Boughoues et al. (2020) on four amine derivative compounds, related to 1-methyl-2,3-dihydro-1H-inden-1-amine, demonstrated their effectiveness as corrosion inhibitors for mild steel in acidic environments. This study highlights the potential industrial applications in corrosion protection (Boughoues et al., 2020).
Organic Synthesis : Mukhopadhyay et al. (2011) reported on the multicomponent synthesis involving 1,3-dicarbonyl compounds, amines, and formaldehyde, catalyzed by FeCl3, which includes the use of compounds similar to 1-methyl-2,3-dihydro-1H-inden-1-amine. This research contributes to the field of organic synthesis, particularly in creating complex organic molecules (Mukhopadhyay et al., 2011).
Safety and Hazards
Mécanisme D'action
Target of Action
Indole derivatives, which share a similar structure, have been found to bind with high affinity to multiple receptors .
Mode of Action
It’s known that indole derivatives interact with their targets, causing changes in cellular processes .
Biochemical Pathways
Indole derivatives are known to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more .
Pharmacokinetics
It’s known that the compound is a solid at room temperature , which could influence its bioavailability.
Result of Action
Indole derivatives have been associated with a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For 1-methyl-2,3-dihydro-1H-inden-1-amine hydrochloride, it’s recommended to store the compound under an inert atmosphere at room temperature . This suggests that exposure to oxygen and variations in temperature could potentially affect the compound’s stability and efficacy.
Propriétés
IUPAC Name |
1-methyl-2,3-dihydroinden-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N.ClH/c1-10(11)7-6-8-4-2-3-5-9(8)10;/h2-5H,6-7,11H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJLSHDRXACLCGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2=CC=CC=C21)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-methyl-2,3-dihydro-1H-inden-1-amine hydrochloride | |
CAS RN |
1909312-12-4 |
Source


|
| Record name | 1-methyl-2,3-dihydro-1H-inden-1-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![{6,6-Dimethyl-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazin-2-yl}methanamine hydrochloride](/img/structure/B2883676.png)

![Tert-butyl 4-oxo-1-azaspiro[5.5]undecane-1-carboxylate](/img/structure/B2883680.png)

![N-[5-({2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide](/img/structure/B2883682.png)
![2-[3-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-7-methyl-4-oxo-1,8-naphthyridin-1-yl]-N-propylacetamide](/img/structure/B2883683.png)



![Methyl 3-amino-3-[3-(trifluoromethyl)phenyl]propanoate](/img/no-structure.png)
![2-Chloro-N-[(2-methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]benzamide](/img/structure/B2883694.png)
![N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)methanesulfonamide](/img/structure/B2883696.png)

![5-(ethylthio)-7-(4-fluorophenyl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2883699.png)